1-(2-Methyl-6-nitrobenzyl)piperazine
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Overview
Description
1-[(2-Methoxy-6-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2-methoxy-6-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxy-6-methylphenyl)methyl]piperazine typically involves the reaction of 2-methoxy-6-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 1-[(2-methoxy-6-methylphenyl)methyl]piperazine can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxy-6-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-methoxy-6-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[(2-Methoxyphenyl)methyl]piperazine: Lacks the methyl group on the aromatic ring.
1-[(2-Methylphenyl)methyl]piperazine: Lacks the methoxy group on the aromatic ring.
1-[(2-Chlorophenyl)methyl]piperazine: Contains a chlorine atom instead of a methoxy group.
Uniqueness: 1-[(2-Methoxy-6-methylphenyl)methyl]piperazine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to specific molecular targets and provide distinct properties compared to similar compounds.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(2-methoxy-6-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-4-3-5-13(16-2)12(11)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI Key |
KODNACOPXHXSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)CN2CCNCC2 |
Origin of Product |
United States |
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